![molecular formula C27H19N3O5 B15080263 Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-11-7](/img/structure/B15080263.png)
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives
Métodos De Preparación
The synthesis of Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with pyrrolo[1,2-c]pyrimidine intermediates under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Análisis De Reacciones Químicas
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Ethyl 3-(naphthalen-2-yl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 3-(3-nitrobenzoyl)benzo(f)pyrrolo(1,2-a)quinoline-1-carboxylate: This compound shares structural similarities but differs in its biological activity and applications.
Naphthalen-2-yl 3,5-dinitrobenzoate:
These comparisons highlight the unique features and potential advantages of this compound in various scientific and industrial contexts.
Propiedades
Número CAS |
302913-11-7 |
|---|---|
Fórmula molecular |
C27H19N3O5 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
ethyl 3-naphthalen-2-yl-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H19N3O5/c1-2-35-27(32)22-14-25(26(31)20-8-5-9-21(13-20)30(33)34)29-16-28-23(15-24(22)29)19-11-10-17-6-3-4-7-18(17)12-19/h3-16H,2H2,1H3 |
Clave InChI |
HYJWPZBCFYSMQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


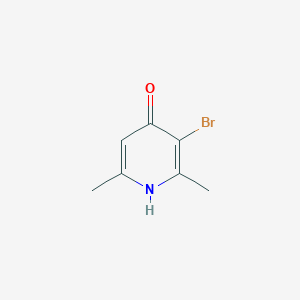
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
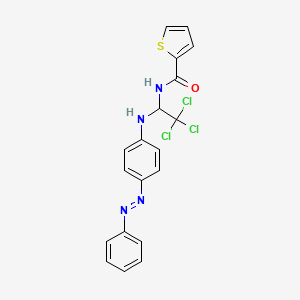
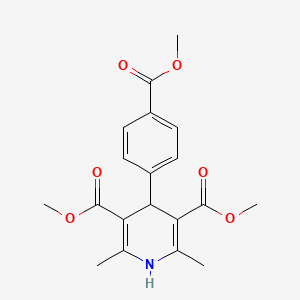
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
![3-{[(E)-(4-tert-butylphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080230.png)
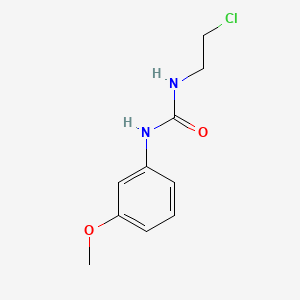
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15080239.png)
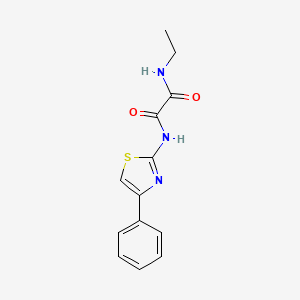
![2-(4-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B15080251.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15080255.png)
